molecular formula C15H18N4O3S2 B2407924 N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 868972-71-8

N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B2407924
CAS No.: 868972-71-8
M. Wt: 366.45
InChI Key: HXAWHJOHFDFWIG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a methoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups like the amide would likely make this compound somewhat polar .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study introduced new derivatives of zinc phthalocyanine substituted with benzenesulfonamide groups containing Schiff base. These compounds demonstrate high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

  • Antimicrobial Study of Thiadiazole Derivatives : Research on 1,3,4-thiadiazole derivatives highlighted their potential as antimicrobial and antifungal agents. The therapeutic effects of these derivatives have been well-documented across various pathological conditions, showcasing their versatility in pharmaceutical applications (Ameen & Qasir, 2017).

Antidepressant Activities

  • Thiadiazole Derivatives as Antidepressants : The synthesis and evaluation of 5-amino-1,3,4-thiadiazole-2-thiol imines demonstrated significant antidepressant activity. These compounds were tested using imipramine as a reference drug, with two compounds in particular showing noteworthy efficacy in reducing immobility time, highlighting the potential of thiadiazole derivatives in treating depression (Yusuf, Khan, & Ahmed, 2008).

Anticancer Activities

  • Novel Derivatives for Anticancer Activity : The study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated considerable antioxidant and anticancer activities. Some derivatives showed higher antioxidant activity than ascorbic acid and exhibited cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Corrosion Inhibition

  • Thiadiazole Derivatives as Corrosion Inhibitors : Research into phenyl-substituted amino thiadiazoles demonstrated their efficacy as corrosion inhibitors for copper in acidic environments. These compounds were studied for their potential in preventing copper corrosion, showcasing the versatility of thiadiazole derivatives beyond pharmaceutical applications (Tang et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a potential drug, future research might focus on optimizing its structure for better activity or less toxicity .

Properties

IUPAC Name

N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-9(2)13(21)17-14-18-19-15(24-14)23-8-12(20)16-10-5-4-6-11(7-10)22-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAWHJOHFDFWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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